molecular formula C13H19ClN2O2 B13165545 2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B13165545
M. Wt: 270.75 g/mol
InChI Key: JSSTZSUNKRRJRZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular structure of 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride comprises three primary components:

  • Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 4.
  • Ethanone moiety : A carbonyl group (-C=O) bonded to the piperazine’s nitrogen at position 1.
  • 2-Methoxyphenyl substituent : A benzene ring with a methoxy (-OCH₃) group at the ortho position, attached to the piperazine’s nitrogen at position 4.

Key Functional Groups:

  • Secondary amine (N-H) in the piperazine ring.
  • Carbonyl group (C=O) in the ethanone moiety.
  • Methoxy group (-OCH₃) on the aromatic ring.
  • Hydrochloride salt (Cl⁻ counterion).
Molecular Formula and Weight:
Property Value
Molecular formula C₁₃H₁₈ClN₂O₂
Molecular weight 281.75 g/mol
Spectroscopic Features (Inferred from Analogues):
  • IR spectroscopy : Stretching vibrations for C=O (~1,680 cm⁻¹), N-H (~3,300 cm⁻¹), and C-O-C (~1,250 cm⁻¹) .
  • ¹H NMR : Signals for piperazine protons (δ 2.5–3.5 ppm), methoxy group (δ 3.8 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
SMILES and InChI Representations:
  • SMILES : COC1=CC=CC=C1N2CCN(CC2)C(=O)C.Cl
  • InChI : InChI=1S/C13H17N2O2.ClH/c1-17-12-5-3-2-4-11(12)15-8-6-14(7-9-15)13(16)10-18;/h2-5H,6-10H2,1H3;1H
  • InChIKey : VNZLQLYBRIOLFZ-UHFFFAOYSA-N

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound remains unpublished, insights can be drawn from structurally related piperazine derivatives:

Hydrogen Bonding Patterns:

  • N-H···Cl⁻ interactions : Observed in hydrochloride salts of piperazine derivatives, with bond lengths of ~2.1 Å .
  • C=O···H-N contacts : Stabilize the crystal lattice in acetylated piperazines .

Comparative Structural Analysis with Related Piperazine Derivatives

vs. 1-(2-Methoxyphenyl)piperazine

  • Key difference : Absence of the ethanone moiety.
  • Impact : The acetyl group in the target compound introduces electronic withdrawal, reducing basicity at the piperazine nitrogen (pKa ~7.1 vs. ~9.3 for non-acetylated analogues) .

vs. 1-Acetylpiperazine Hydrochloride

  • Key difference : Replacement of a hydrogen atom with a 2-methoxyphenyl group.
  • Impact : The aryl substituent enhances lipophilicity (calculated logP = 1.8 vs. 0.2 for the parent compound) and steric bulk, potentially affecting receptor binding .

vs. 2-(4-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

  • Key difference : Substitution at the ethanone’s α-carbon (chlorophenyl vs. hydrogen).
  • Impact : The absence of a chlorophenyl group reduces molecular weight by 35.2 g/mol and decreases halogen-mediated intermolecular interactions .
Structural Parameter Comparison:
Parameter Target Compound 2-(4-Chlorophenyl) Derivative
Molecular weight 281.75 g/mol 344.8 g/mol
logP (calculated) 1.8 3.1
Torsional angle (aryl vs. piperazine) 72° 68°

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-piperazin-1-ylethanone;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H

InChI Key

JSSTZSUNKRRJRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Primary Synthetic Strategy

The most validated approach involves condensation of 2-methoxybenzaldehyde with piperazine , followed by oxidation and possible reduction steps to yield the target compound. The process is typically carried out under reflux conditions, with subsequent salt formation to produce the hydrochloride.

Step-by-Step Synthesis

Step Reaction Type Reagents & Conditions Purpose
1 Condensation 2-Methoxybenzaldehyde + Piperazine Reflux in ethanol or acetonitrile (80–100°C) to form an imine intermediate
2 Reduction Sodium borohydride (NaBH₄) Convert imine to secondary amine, forming the ethanone linkage
3 Oxidation Optional, using KMnO₄ or CrO₃ To ensure the ketone functionality if necessary
4 Salt Formation Hydrochloric acid (HCl) Convert free base to hydrochloride salt for stability and solubility

Specific Synthesis Example from Literature

A detailed example, adapted from patent WO2014188453A2, involves heating a mixture of 2-methoxybenzaldehyde and piperazine in a suitable solvent, followed by acidification with HCl to produce the hydrochloride salt:

- Reagents: 2-methoxybenzaldehyde, piperazine, HCl
- Solvent: Ethanol or water mixture
- Conditions: Heated at 90–95°C for 4 hours
- Post-reaction: Acidification with HCl (45 mL) and water (45 mL), stirring at 90–95°C
- Purification: Recrystallization or chromatography

This method ensures high yield and purity, with reaction parameters optimized to prevent side reactions.

Data Tables Summarizing Synthesis Parameters

Parameter Value Reference/Notes
Reaction Temperature 80–100°C Reflux conditions for condensation and reduction
Solvent Ethanol, acetonitrile Common solvents for condensation reactions
Reaction Time 4–6 hours Ensures complete conversion
Yield Up to 85% Reported in patent literature
Purification Recrystallization from ethanol/water Ensures >95% purity

Recent Research Discoveries and Innovations

Alternative Synthetic Approaches

Recent studies have explored microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 150°C for 30 minutes has been shown to produce comparable or higher yields with cleaner reaction profiles.

Green Chemistry Techniques

Utilization of solvent-free conditions or ionic liquids has been investigated to minimize environmental impact, with some protocols employing solid-state reactions or recyclable solvents.

Structural Confirmation and Characterization

Advanced spectroscopic techniques such as NMR , IR , and mass spectrometry are employed to confirm the structure:

Technique Key Features References
¹H NMR Aromatic and methoxy proton signals, piperazine methylene peaks
IR Characteristic C=O stretch (~1680 cm⁻¹), C–O stretch (~1250 cm⁻¹)
MS Molecular ion at m/z 270.75 for hydrochloride salt

Notes on Salt Formation and Final Product

The hydrochloride salt enhances water solubility and stability, facilitating biological testing. The salt is typically prepared by bubbling HCl gas into the free base solution or by direct addition of concentrated HCl, followed by recrystallization.

Summary of Literature and Patent Sources

  • Patent WO2014188453A2 : Provides a detailed process involving heating and acidification steps for the synthesis.
  • Scientific Reports (2025) : Describes novel modifications, including microwave-assisted synthesis.
  • Chemical Databases : Confirm the chemical structure and properties, emphasizing purity and characterization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one.

    Reduction: Formation of 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethanol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxy and carbonyl groups may also play a role in the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent(s) Key Structural Features Biological Activity Reference
2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one HCl 2-methoxyphenyl Ortho-methoxy, ketone linkage Potential antipsychotic (discontinued)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl + 2-methoxyphenyl Biphenyl moiety, acetyl linkage Atypical antipsychotic with low catalepsy
1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one diHCl 2-chlorophenyl Chloro substituent, ketone linkage Discontinued (unknown efficacy)
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one HCl 4-chlorophenoxy Phenoxy linkage, para-chloro Commercial availability (Santa Cruz Biotechnology)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloroacetyl, phenyl Chloroacetyl group Broad therapeutic potential (antifungal, antibacterial)

Analysis:

  • Substituent Position: The ortho-methoxy group in the target compound may improve serotonin receptor binding compared to para-substituted analogues (e.g., 4-chlorophenoxy in ).
  • Linkage Type : Ketone-linked derivatives (e.g., target compound) exhibit different pharmacokinetics compared to ether-linked analogues (e.g., Hydroxyzine in ). Ketones may enhance metabolic stability but reduce solubility .
  • Halogen vs. Methoxy: Chloro-substituted compounds (e.g., ) typically show higher electron-withdrawing effects, altering electron affinity (EA) and QPlogBB (brain/blood partition coefficient).

Pharmacological and QSAR Comparisons

Table 2: Pharmacological and Computational Data

Compound QPlogBB Electron Affinity (EA) Anti-Dopaminergic Activity Catalepsy Induction Reference
Target Compound* N/A N/A Predicted moderate (via structural analogy) Unknown (discontinued)
Biphenyl-2-methoxyphenyl derivative 0.45 −1.2 eV High Low
Biphenyl-2,3-dichlorophenyl derivative 0.38 −0.8 eV High Low
Hydroxyzine N/A N/A Low (antihistamine) N/A

Key Findings:

  • QPlogBB and Brain Penetration : Biphenyl derivatives with methoxy or chloro groups exhibit QPlogBB > 0.3, indicating favorable brain uptake. The target compound’s methoxy group may confer similar properties, though its discontinuation suggests unaddressed pharmacokinetic issues .
  • Electron Affinity and Receptor Binding : Higher EA correlates with stronger anti-dopaminergic activity. Chloro-substituted compounds (EA ≈ −0.8 eV) may prioritize dopamine receptor antagonism, while methoxy groups (EA ≈ −1.2 eV) could enhance serotonin receptor modulation .
  • Catalepsy Risk: Biphenyl derivatives with methoxy or dichlorophenyl groups show low catalepsy, a marker of atypical antipsychotic profiles.

Biological Activity

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized through the reaction of 2-methoxybenzoyl chloride with piperazine, typically in the presence of bases like triethylamine and organic solvents such as dichloromethane. Its unique structure, characterized by a methoxy group and a piperazine ring, imparts significant pharmacological properties that are currently under investigation.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The piperazine moiety can modulate receptor activity, while the methoxy and carbonyl groups enhance binding affinity to biological targets. The compound's mechanism of action is still under study but appears to involve multiple pathways depending on the specific biological context.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of piperazine compounds can induce apoptosis in cancer cell lines, demonstrating potential as anticancer agents. For instance, flow cytometry analyses have shown that certain analogs can significantly suppress tumor growth in vivo .
  • Antimicrobial Activity : Some studies have reported moderate antibacterial activity against pathogens such as N. meningitidis and H. influenzae, indicating potential for development as an antibiotic .
  • Cytotoxic Effects : In vitro assays have shown varying degrees of cytotoxicity across different cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
2-(2-Hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochlorideStructureModerate anticancer activity
2-(2-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one hydrochlorideStructureAntimicrobial properties
2-(2-Methoxyphenyl)-1-(morpholin-1-yl)ethan-1-one hydrochlorideStructureLow cytotoxicity

The presence of both the methoxy group and the piperazine ring in this compound contributes to its distinct chemical properties, influencing solubility and reactivity compared to its analogs.

Study on Anticancer Properties

In a recent study conducted by Ribeiro Morais et al., various piperazine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds similar to this compound showed promising activity against MCF cell lines, leading to apoptosis at specific dosages. The study highlighted the potential for these compounds as therapeutic agents in oncology .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that while some compounds demonstrated significant antibacterial properties, others lacked sufficient potency, indicating a need for further structural modifications to enhance activity .

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